

A Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride in Research

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Compound of Interest

Compound Name: *Amino-PEG2-CH2CH2-SH
hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the research applications of **Amino-PEG2-CH2CH2-SH hydrochloride**, a heterobifunctional linker critical in the fields of chemical biology and drug discovery. We will delve into its core functionalities, provide detailed experimental protocols derived from peer-reviewed literature, and present quantitative data and visual workflows to facilitate its effective use in the laboratory.

Core Concepts: Structure and Functionality

Amino-PEG2-CH2CH2-SH hydrochloride is a versatile chemical tool characterized by its distinct functional ends separated by a hydrophilic polyethylene glycol (PEG) spacer. Its structure comprises a primary amine (-NH₂) and a thiol (-SH) group. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The primary application of this linker is in the construction of complex biomolecules, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins implicated in disease. In a typical PROTAC, one end of the linker is attached to a ligand that binds to the target protein, while the other end is connected to a ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity specifications for **Amino-PEG2-CH₂CH₂-SH hydrochloride**.

| Property | Value |
|--------------------|----------------------------------------------------|
| Chemical Formula | C ₆ H ₁₆ ClNO ₂ S |
| Molecular Weight | 201.71 g/mol |
| CAS Number | 3037676-58-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF, Methanol |
| Purity (Typical) | ≥95% (as determined by NMR and LC-MS) |
| Storage Conditions | -20°C, protected from moisture |

Experimental Protocol: Synthesis of an IRAK4-Targeting PROTAC

The following protocol is adapted from the synthesis of IRAK4-targeting PROTACs as described in the scientific literature. This example illustrates the use of a closely related amino-PEG-thiol linker in a multi-step synthesis.

Materials:

- IRAK4 Ligand with a suitable reactive group (e.g., a carboxylic acid)
- E3 Ligase Ligand (e.g., VHL ligand) with a compatible reactive group (e.g., an alkyl halide)
- **Amino-PEG2-CH₂CH₂-SH hydrochloride**
- Coupling agents (e.g., HATU, HOBT)
- Base (e.g., DIPEA, triethylamine)

- Anhydrous solvents (e.g., DMF, DCM)
- Purification supplies (e.g., silica gel for chromatography, HPLC system)

Step 1: Amide Bond Formation with the IRAK4 Ligand

- Dissolve the IRAK4 ligand (1 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to activate the carboxylic acid.
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of **Amino-PEG2-CH₂CH₂-SH hydrochloride** (1.1 equivalents) and DIPEA (3 equivalents) in anhydrous DMF to the reaction mixture.
- Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting intermediate (IRAK4-linker conjugate) by silica gel column chromatography.

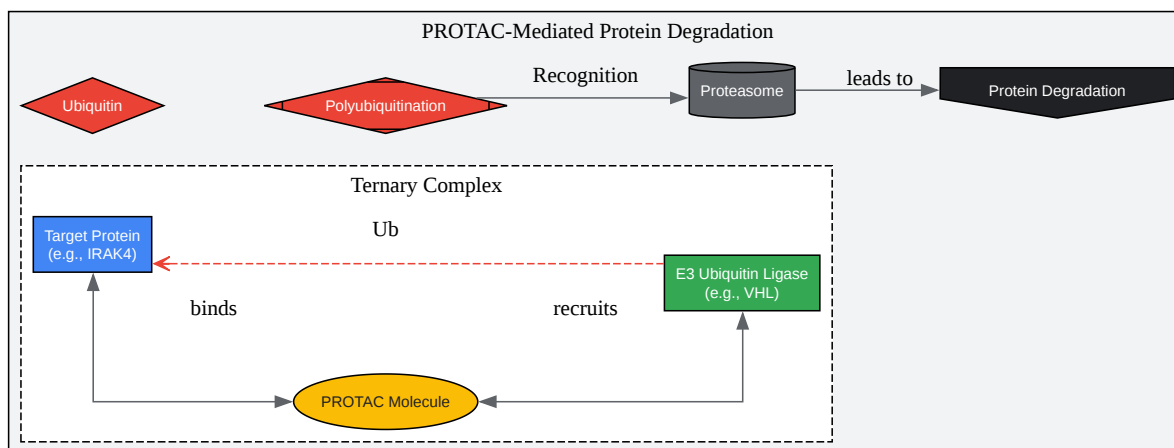
Step 2: Thioether Bond Formation with the E3 Ligase Ligand

- Dissolve the purified IRAK4-linker conjugate (1 equivalent) in anhydrous DMF.
- Add a base such as potassium carbonate or DIPEA (2-3 equivalents) to deprotonate the thiol group.
- Add the E3 ligase ligand containing an alkyl halide (e.g., chloro- or bromo-acetamide derivative) (1 equivalent).

- Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
- Once the reaction is complete, perform an aqueous workup as described in Step 1.
- Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

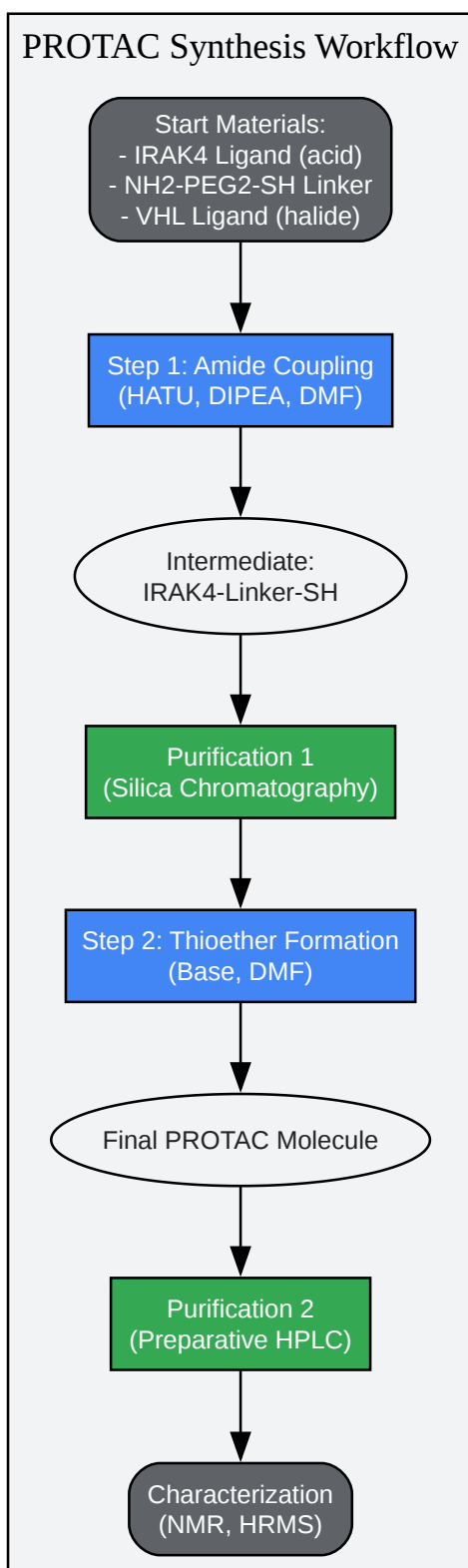
Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the key concepts and workflows associated with the use of **Amino-PEG2-CH₂CH₂-SH hydrochloride**.



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Caption: Mechanism of PROTAC-mediated targeted protein degradation.



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Caption: General workflow for the synthesis of a PROTAC molecule.

Conclusion

Amino-PEG2-CH₂CH₂-SH hydrochloride is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal building block for the synthesis of complex molecules like PROTACs. The experimental protocols and workflows provided in this guide, derived from established scientific literature, offer a solid foundation for the successful application of this linker in research endeavors aimed at developing novel therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-defined linkers such as **Amino-PEG2-CH₂CH₂-SH hydrochloride** will undoubtedly grow in significance.

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